KRAS inhibitor-18
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Overview
Description
KRAS inhibitor-18 is a small molecule compound designed to inhibit the activity of the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein. KRAS is a small GTPase that plays a crucial role in cell signaling pathways, regulating cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-18 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule, often through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the binding affinity and specificity of the inhibitor.
Final Coupling Reactions: The final step involves coupling the core structure with specific side chains or functional groups to achieve the desired inhibitory activity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process may include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and minimize impurities.
Purification Techniques: Using chromatography, crystallization, and other purification methods to obtain a high-purity product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and efficacy of the inhibitor.
Chemical Reactions Analysis
Types of Reactions
KRAS inhibitor-18 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of one functional group with another, often to enhance binding affinity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide to facilitate reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with specific modifications to enhance its inhibitory activity and selectivity .
Scientific Research Applications
KRAS inhibitor-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors and to develop new analogs with improved properties.
Biology: Employed in cell-based assays to investigate the role of KRAS in cell signaling pathways and to identify potential biomarkers for KRAS-driven cancers.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent for KRAS-mutant cancers.
Industry: Applied in the development of diagnostic kits and assays for detecting KRAS mutations in clinical samples
Mechanism of Action
KRAS inhibitor-18 exerts its effects by binding to the KRAS protein and inhibiting its activity. The mechanism involves:
Binding to the Active Site: this compound binds to the active site of the KRAS protein, preventing the exchange of GDP for GTP, which is essential for KRAS activation.
Inhibition of Downstream Signaling: By inhibiting KRAS activation, the compound disrupts downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced cell proliferation and survival.
Comparison with Similar Compounds
KRAS inhibitor-18 is compared with other similar compounds, such as:
Sotorasib (AMG510): A KRAS G12C inhibitor approved by the FDA for the treatment of non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor in clinical trials for various KRAS-mutant cancers.
Pan-KRAS Inhibitors: Compounds that target multiple KRAS isoforms, offering broader efficacy against different KRAS mutations
Uniqueness
This compound is unique in its ability to target specific KRAS mutations with high selectivity and potency. Its distinct chemical structure and binding mechanism set it apart from other KRAS inhibitors, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C20H15ClF3N3O2S |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
1-[4-[5-chloro-6-(2,4-difluoro-5-hydroxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H15ClF3N3O2S/c1-2-16(29)26-3-5-27(6-4-26)20-11-7-12(21)17(18(24)19(11)25-30-20)10-8-15(28)14(23)9-13(10)22/h2,7-9,28H,1,3-6H2 |
InChI Key |
NDGHIBDKESCHLI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=CC(=C(C=C4F)F)O)Cl |
Origin of Product |
United States |
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